molecular formula C25H30N2O7 B12144499 (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12144499
M. Wt: 470.5 g/mol
InChI Key: FZYVKSADJBXFPL-LSDHQDQOSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H36N2O7. This compound is notable for its unique structure, which includes a pyrrol-2-one core, substituted with various functional groups such as dimethylamino, hydroxy, methoxybenzoyl, and trimethoxyphenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O7/c1-26(2)10-11-27-21(16-13-18(32-4)24(34-6)19(14-16)33-5)20(23(29)25(27)30)22(28)15-8-7-9-17(12-15)31-3/h7-9,12-14,21,28H,10-11H2,1-6H3/b22-20+

InChI Key

FZYVKSADJBXFPL-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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